N,N'-[4-METHYL-6-(2-OXO-1-PYRROLIDINYL)-1,3-PHENYLENE]BIS(2,4-DICHLOROBENZAMIDE)
Overview
Description
N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(2,4-dichlorobenzamide): is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a phenylene core, and dichlorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(2,4-dichlorobenzamide) typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Attachment of the Phenylene Core: The phenylene core is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of Dichlorobenzamide Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(2,4-dichlorobenzamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(2,4-dichlorobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(2,4-dichlorobenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(2,4-dichlorobenzamide): can be compared with other bis(benzamide) compounds, such as:
Uniqueness
The uniqueness of N,N’-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis(2,4-dichlorobenzamide) lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2,4-dichloro-N-[5-[(2,4-dichlorobenzoyl)amino]-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl4N3O3/c1-13-9-22(32-8-2-3-23(32)33)21(31-25(35)17-7-5-15(27)11-19(17)29)12-20(13)30-24(34)16-6-4-14(26)10-18(16)28/h4-7,9-12H,2-3,8H2,1H3,(H,30,34)(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLYGYFJRIJISV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N4CCCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl4N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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